SM1-71 Exhibits Broad Covalent Kinase Engagement vs. Selective EGFR Inhibitor WZ3146
SM1-71 covalently engages 23 distinct kinases, whereas WZ3146 is a selective irreversible inhibitor of mutant EGFR (L858R, E746_A750). [1]
| Evidence Dimension | Number of covalently inhibited kinases |
|---|---|
| Target Compound Data | 23 kinases (including MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B, MAPK1/3, SRC, YES1, FGFR1, ZAK, MAP3K1, LIMK1, RSK2) |
| Comparator Or Baseline | WZ3146: 1 kinase (EGFR mutants L858R, E746_A750) [2] |
| Quantified Difference | 23 vs 1 kinases engaged |
| Conditions | Kinobeads/MS chemoproteomic profiling; recombinant kinase assays |
Why This Matters
A broad polypharmacology profile is essential for research into combination target vulnerabilities and bypass mechanisms of resistance.
- [1] Rao S, et al. Leveraging Compound Promiscuity to Identify Targetable Cysteines within the Kinome. Cell Chem Biol. 2019 Jun 20;26(6):818-829.e9. doi: 10.1016/j.chembiol.2019.02.021. PMID: 30982749. View Source
- [2] Chembase. WZ3146 product page. View Source
